2,2-Dimethyltetrahydrothiophene-3-carboxylic acid 1,1-dioxide
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Description
“2,2-Dimethyltetrahydrothiophene-3-carboxylic acid 1,1-dioxide” is a chemical compound that is part of the thiophene family . Thiophene is a five-membered ring made up of one sulfur as heteroatom with the formula C4H4S . Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They also play a vital role in the advancement of organic semiconductors .
Synthesis Analysis
The synthesis of thiophene derivatives often involves the condensation reaction . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives . The Paal–Knorr reaction is known as the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents . Condensation reaction of thioglycolic acid derivatives with α,β-acetylenic ester goes under the basic conditions and generates 3-hydroxy-2-thiophene carboxylic derivatives .Chemical Reactions Analysis
Thiophene derivatives are known to undergo a variety of chemical reactions . For example, the condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .Scientific Research Applications
Molecular Recognition
Research highlights the potential of 2,2-dimethylbutynoic acid derivatives in molecular recognition, demonstrating intermolecular hydrogen bonding capabilities. This property is significant for developing new materials and sensors, where specific molecule identification is crucial. The study provides insight into the fundamental interactions that can be harnessed for designing more efficient recognition systems (P. Wash, E. Maverick, J. Chiefari, D. Lightner, 1997).
Photoreleasable Protecting Groups
Another application is the use of dimethylphenacyl chromophores as photoremovable protecting groups for carboxylic acids. This technique is pivotal in synthetic chemistry, enabling the temporal control of reaction pathways through light. It opens avenues in developing light-responsive materials and in the controlled release of active compounds in pharmaceuticals (Klan, Zabadal, Heger, 2000).
Gas Adsorption and Selective Sorption
The construction of charged metal-organic frameworks using tetracarboxylic acids showcases the potential for pore modification and selective gas adsorption. These findings are particularly relevant for environmental applications, such as carbon dioxide capture and the selective adsorption of gases, contributing to cleaner energy solutions (Susan Sen, S. Neogi, Arshad Aijaz, Qiang Xu, P. K. Bharadwaj, 2014).
Catalysts and Synthetic Chemistry
Compounds related to 2,2-Dimethyltetrahydrothiophene-3-carboxylic acid 1,1-dioxide are utilized as catalysts in various synthetic processes, including the Baeyer–Villiger oxidation under solvent-free conditions. This highlights the role of such compounds in green chemistry, offering sustainable pathways for chemical synthesis (L. Martins, S. Hazra, M. F. C. G. Silva, A. Pombeiro, 2016).
properties
IUPAC Name |
2,2-dimethyl-1,1-dioxothiolane-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O4S/c1-7(2)5(6(8)9)3-4-12(7,10)11/h5H,3-4H2,1-2H3,(H,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKJIVBAQAREUAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CCS1(=O)=O)C(=O)O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dimethyltetrahydrothiophene-3-carboxylic acid 1,1-dioxide | |
CAS RN |
2229262-59-1 |
Source
|
Record name | 2,2-dimethyl-1,1-dioxo-1lambda6-thiolane-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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